molecular formula C14H21NO2 B430632 2-ethoxy-N-isopentylbenzamide

2-ethoxy-N-isopentylbenzamide

Cat. No.: B430632
M. Wt: 235.32g/mol
InChI Key: UNYRYJDVRXPJQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-N-isopentylbenzamide is a benzamide derivative characterized by a 2-ethoxy substituent on the benzoyl ring and an isopentyl (3-methylbutyl) group attached to the amide nitrogen. Benzamides are widely explored for their biological activities, including enzyme inhibition and antimicrobial properties . The ethoxy group may enhance lipophilicity, while the branched isopentyl chain could influence steric interactions in target binding .

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32g/mol

IUPAC Name

2-ethoxy-N-(3-methylbutyl)benzamide

InChI

InChI=1S/C14H21NO2/c1-4-17-13-8-6-5-7-12(13)14(16)15-10-9-11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,15,16)

InChI Key

UNYRYJDVRXPJQX-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NCCC(C)C

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

N-(2-Ethylhexyl)benzamide Substituents: Benzamide with a linear 2-ethylhexyl chain. Molecular Weight (MW): 233.35 g/mol .

N-(2,2-Diphenylethyl)-4-nitrobenzamide

  • Substituents: 4-nitrobenzoyl group with a bulky diphenylethyl chain.
  • Characterization: Validated via ESI-HRMS and MS/MS fragmentation .

N-(2-Aminoethyl)-N-benzyloxyphenyl benzamides Substituents: Benzyloxy-phenyl and aminoethyl groups. Biological Activity: Potent inhibitors of Trypanosoma brucei (IC₅₀ values in micromolar range) .

2-Aminobenzamides Substituents: Amino group at the 2-position. Properties: Enhanced solubility due to polar amino group; used in glycosylation studies .

Physicochemical Properties

Compound MW (g/mol) logP* Solubility (Water) Key Substituents
2-Ethoxy-N-isopentylbenzamide ~263.35† ~3.2 Low 2-ethoxy, N-isopentyl
N-(2-Ethylhexyl)benzamide 233.35 3.8 Insoluble N-2-ethylhexyl
N-(2,2-Diphenylethyl)-4-nitrobenzamide ~362.40 ~4.5 Insoluble 4-nitro, N-diphenylethyl
2-Aminobenzamide 136.15 1.1 Moderate 2-amino

*Calculated using fragment-based methods. †Estimated based on structural similarity.
Key Observations :

  • The 2-ethoxy group in the target compound increases hydrophobicity compared to 2-aminobenzamides but reduces it relative to nitro-substituted analogues .
  • Branched alkyl chains (e.g., isopentyl, ethylhexyl) reduce water solubility but may improve membrane permeability .

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